

1-(3-Methylisothiazol-5-yl)ethanone IUPAC name

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An In-depth Technical Guide to 1-(3-Methylisothiazol-5-yl)ethanone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of **1-(3-Methylisothiazol-5-yl)ethanone**, a heterocyclic ketone of interest to researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The compound with the common name **1-(3-Methylisothiazol-5-yl)ethanone** is systematically named **1-(3-methyl-1,2-thiazol-5-yl)ethanone** according to IUPAC nomenclature.[1] It is a member of the isothiazole family, a class of sulfur- and nitrogen-containing five-membered heterocyclic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-methyl-1,2-thiazol-5-yl)ethanone is presented in Table 1. These properties have been computationally predicted and are available through public chemical databases.

Table 1: Computed Physicochemical Properties of 1-(3-methyl-1,2-thiazol-5-yl)ethanone



Property	Value	Source
Molecular Formula	C ₆ H ₇ NOS	PubChem[1]
Molecular Weight	141.19 g/mol	PubChem[1]
Exact Mass	141.02483502 Da	PubChem[1]
XLogP3-AA (LogP)	1.4	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Topological Polar Surface Area	58.2 Ų	PubChem[1]
Complexity	126	PubChem[1]
CAS Number	90724-49-5	PubChem[1]

Synthesis of Isothiazole Derivatives

While a specific, detailed experimental protocol for the synthesis of **1-(3-Methylisothiazol-5-yl)ethanone** is not readily available in the reviewed literature, a general methodology for the synthesis of related thiazole and benzothiazine derivatives can be described. These syntheses often involve the condensation of a thioamide or a related sulfur-containing precursor with a suitable carbonyl compound.

General Experimental Protocol for Hantzsch Thiazole Synthesis (Example for a related structure)

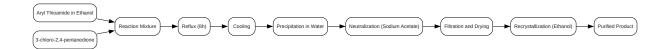
A common method for the synthesis of thiazole rings is the Hantzsch thiazole synthesis. An illustrative protocol for a related compound, 1-(4-methyl-2-(substituted phenyl)thiazol-5-yl)ethan-1-one, is as follows:

- A solution of an appropriate aryl thioamide is prepared in absolute ethanol and heated.
- To this hot solution, 3-chloro-2,4-pentanedione is added.



- The reaction mixture is refluxed for a period of 8 hours.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is allowed to cool to room temperature.
- The cooled mixture is then poured into cold water and neutralized with a sodium acetate solution to precipitate the product.
- The precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the purified product.[2]

The logical workflow for this synthesis is depicted in the following diagram.



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General workflow for Hantzsch thiazole synthesis.

Biological Activity and Potential Applications

Isothiazole and its derivatives are known for a wide range of biological activities. The broader class of isothiazolinones, which are structurally related, are potent biocides used as preservatives in various industrial and consumer products.[3]

Antimicrobial Properties

Compounds containing the isothiazole or thiazole nucleus often exhibit significant antimicrobial properties. For instance, derivatives of 1-(thiazol-5-yl)ethanone have been investigated as building blocks for pharmaceuticals targeting bacterial infections.[4] A study on a related benzothiazine derivative, 1–(3–methyl–4H–benzo[2][5]thiazin–2–yl) ethanone, demonstrated antibacterial activity against Vibrio cholerae.[5] The general mechanism of action for

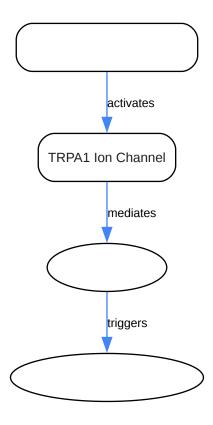


isothiazolinone-based biocides involves their ability to penetrate cell membranes and react with intracellular thiols, leading to enzyme inhibition and disruption of cellular respiration.

Potential Signaling Pathway Interaction: TRPA1 Activation

While a specific signaling pathway for **1-(3-Methylisothiazol-5-yl)ethanone** has not been elucidated, the related compound Methylisothiazolinone (MIT) has been identified as a potent activator of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[6] TRPA1 is a non-selective cation channel involved in mediating itch, pain, and neurogenic inflammation. Activation of TRPA1 by MIT leads to an increase in intracellular calcium, which can trigger downstream inflammatory responses. This suggests that other isothiazole derivatives could potentially interact with similar ion channels.

The proposed mechanism of TRPA1 activation by an isothiazolinone like MIT is illustrated in the diagram below.



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Proposed activation of the TRPA1 ion channel by Methylisothiazolinone.



Summary and Future Directions

1-(3-Methylisothiazol-5-yl)ethanone is a heterocyclic compound with potential for further investigation, particularly in the areas of medicinal chemistry and material science. Based on the activity of related compounds, it is plausible that this molecule may exhibit antimicrobial properties. Future research should focus on the development of a specific and efficient synthesis protocol, as well as a thorough investigation of its biological activity profile, including its potential interactions with cellular signaling pathways. Such studies will be crucial in determining its utility in drug discovery and other applications.

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